molecular formula C20H17N7O4 B11323607 8-(4-hydroxy-3-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

8-(4-hydroxy-3-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11323607
M. Wt: 419.4 g/mol
InChI Key: SLQVADMSOGOABN-UHFFFAOYSA-N
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Description

The compound 8-(4-hydroxy-3-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a nitrogen-rich tricyclic system featuring a fused heterocyclic core with two distinct aryl substituents. Its structure combines a heptazatricyclic framework (seven nitrogen atoms) with methoxy and hydroxy groups at specific positions on the phenyl rings.

Properties

Molecular Formula

C20H17N7O4

Molecular Weight

419.4 g/mol

IUPAC Name

8-(4-hydroxy-3-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C20H17N7O4/c1-30-12-5-3-4-10(8-12)16-15-17(19(29)23-22-16)21-20-24-25-26-27(20)18(15)11-6-7-13(28)14(9-11)31-2/h3-9,18,28H,1-2H3,(H,23,29)(H,21,24,26)

InChI Key

SLQVADMSOGOABN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

Biological Activity

The compound 8-(4-hydroxy-3-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C23H24O4C_{23}H_{24}O_4, with a molecular weight of approximately 364.44 g/mol. The structure features multiple aromatic rings and functional groups that contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The presence of methoxy and hydroxyl groups in the structure enhances its electron-donating ability, contributing to its antioxidant capacity.

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. Studies have shown that related compounds can downregulate the expression of TNF-alpha and IL-6, which are pivotal in inflammatory responses.

Anticancer Activity

Preliminary studies suggest that this compound could exhibit anticancer properties by inducing apoptosis in cancer cells. Its structural analogs have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Metabolic Effects

Research has highlighted the potential of this compound in improving metabolic disorders. For instance, it may enhance insulin sensitivity and regulate lipid metabolism, making it a candidate for further studies in obesity and type 2 diabetes management.

Study 1: Antioxidant Activity

A study conducted by Zhang et al. (2020) investigated the antioxidant properties of similar compounds derived from natural sources. The findings indicated that these compounds significantly reduced oxidative stress markers in vitro and in vivo models.

Study 2: Anti-inflammatory Mechanisms

In a study published by Lee et al. (2021), the anti-inflammatory effects were evaluated using mouse models of inflammation. The results demonstrated a marked decrease in inflammatory markers following treatment with compounds structurally related to our target compound.

Study 3: Anticancer Efficacy

A notable study by Kim et al. (2022) focused on the anticancer potential of methoxyphenolic compounds. The results revealed that these compounds induced apoptosis in breast cancer cells through the activation of caspase pathways.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantScavenging free radicalsZhang et al., 2020
Anti-inflammatoryInhibition of TNF-alpha and IL-6Lee et al., 2021
AnticancerInduction of apoptosisKim et al., 2022
Metabolic RegulationEnhancement of insulin sensitivityAdditional studies needed

Comparison with Similar Compounds

Structural Analogues

10-(4-Methoxyphenyl)-7-methyl-11-[4-trifluoromethylphenyl]-10,11-dihydro-12H-bis[1,2,4]triazolo-[1,2-a:3’,4’-c][1,2,4]benzotriazin-12-one (11f)
  • Key Features: Contains a bis-triazolo-benzotriazinone core with trifluoromethyl and methoxy substituents. Melting point: 207–209°C, synthesized via reaction with 4-trifluoromethylphenyl isocyanate . Spectroscopic data (IR, $^1$H-NMR, $^1{13}$C-NMR) confirm regioselectivity and structural integrity.
  • Comparison :
    • The target compound lacks a trifluoromethyl group but shares methoxy substituents.
    • The heptazatricyclic core (seven nitrogens) contrasts with the bis-triazolo system (six nitrogens), likely affecting electronic properties and solubility .
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene
  • Key Features :
    • Hexaazatricyclic system (six nitrogens) with methoxyphenyl and phenyl groups.
    • Single-crystal X-ray analysis (SHELX software) revealed a planar geometry and intermolecular π-π stacking .
  • Both compounds feature methoxy-substituted aryl groups, suggesting shared synthetic strategies for aryl coupling .

Physicochemical Properties

Property Target Compound (Inferred) Compound 11f Hexaazatricyclo Derivative
Nitrogen Count 7 (heptazatricyclic) 6 (bis-triazolo) 6 (hexaazatricyclic)
Substituents 4-hydroxy-3-methoxy, 3-methoxyphenyl 4-trifluoromethyl, 4-methoxyphenyl 4-methoxyphenyl, phenyl
Melting Point Not reported 207–209°C Not explicitly stated
Spectroscopy Expected IR/NMR peaks for aryl groups IR: 1720 cm⁻¹ (C=O), NMR: δ 7-8 ppm X-ray-confirmed planar geometry

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